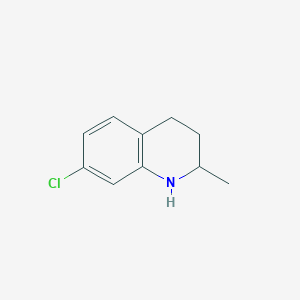

7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline

Beschreibung

7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline (C₁₀H₁₂ClN, MW: 181.66 g/mol) is a tetrahydroquinoline (THQ) derivative featuring a chlorine substituent at position 7 and a methyl group at position 2. Its predicted physical properties include a density of 1.140 g/cm³, boiling point of 250.9°C, and pKa of 8.03 . This compound is part of a broader class of molecules with applications ranging from analgesics to corrosion inhibitors .

Eigenschaften

Molekularformel |

C10H12ClN |

|---|---|

Molekulargewicht |

181.66 g/mol |

IUPAC-Name |

7-chloro-2-methyl-1,2,3,4-tetrahydroquinoline |

InChI |

InChI=1S/C10H12ClN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h4-7,12H,2-3H2,1H3 |

InChI-Schlüssel |

PFLCRVYXSNLDPG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCC2=C(N1)C=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Precursor Synthesis: 7-Chloro-2-methylquinoline

The quinoline precursor, 7-chloro-2-methylquinoline (7-chloroquinaldine), is typically synthesized via condensation of m-chloroaniline with crotonaldehyde under acidic conditions. A Chinese patent (CN101367762B) details this process, achieving a purity of 99.5% through recrystallization and solvent recovery. Key steps include:

- Reaction of m-chloroaniline hydrochloride with crotonaldehyde in methanol at reflux.

- Acid-catalyzed cyclization to form the quinoline core.

- Isolation via filtration and purification using acetonitrile/water mixtures.

Hydrogenation to Tetrahydroquinoline

Reduction of the aromatic quinoline ring to 1,2,3,4-tetrahydroquinoline is achieved using heterogeneous catalysts. A review by PMC highlights hydrogenation with 5% Pd/C under H₂ atmosphere as a high-yield (78%–91%), stereoselective method. For 7-chloro-2-methylquinoline, this process typically proceeds in ethanol or tetrahydrofuran (THF) at 50–100°C. The steric influence of the C2 methyl group directs hydrogen addition to the opposite face, favoring trans-diastereomers.

Table 1: Hydrogenation Conditions and Outcomes

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (trans:cis) |

|---|---|---|---|---|---|

| Pd/C | Ethanol | 80 | 12 | 85 | 98:2 |

| PtO₂ | THF | 70 | 10 | 78 | 95:5 |

Reductive Cyclization of Imine Intermediates

Schiff Base Formation

Domino reactions involving imine intermediates offer a streamlined route. For example, condensation of m-chloroaniline with β-keto esters forms Schiff bases, which undergo reductive cyclization. A study cited in PMC demonstrates this approach using NaBH₄ or H₂/Pd-C, yielding tetrahydroquinolines with >90% diastereoselectivity.

Stereochemical Control

The C4 ester group in intermediates like 15 (Scheme 3 in PMC) sterically directs hydrogenation, ensuring cis-configuration between C2 methyl and C4 substituents. Removing the ester group results in reduced selectivity, underscoring its role in stereochemical outcomes.

Representative Reaction Pathway

- Condensation: m-Chloroaniline + ethyl acetoacetate → Schiff base.

- Reduction: NaBH₄ in methanol → Cyclic amine.

- Acidic workup → 7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline.

Domino Reactions for One-Pot Synthesis

Oxidation-Reduction Sequences

PMC highlights domino protocols combining oxidation and cyclization. For instance, MnO₂-mediated oxidation of allylic alcohols followed by Pd-C hydrogenation yields tetrahydroquinolines in 65%–75% yield. This method avoids isolating intermediates, enhancing efficiency.

Acid-Catalyzed Cyclizations

Lewis acids (e.g., BF₃·Et₂O) facilitate cyclization of N-acyliminium ions derived from chloro-substituted anilines. A patent (US20100022777A1) describes analogous acid-catalyzed processes for related quinoline derivatives, achieving 54%–65% yields in n-heptane.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Synthetic Routes

| Method | Yield Range (%) | Selectivity | Scalability | Key Challenges |

|---|---|---|---|---|

| Catalytic Hydrogenation | 78–91 | High | Excellent | Catalyst cost, H₂ handling |

| Reductive Cyclization | 65–85 | Moderate | Moderate | Intermediate purification |

| Domino Reactions | 55–75 | Variable | High | Optimization complexity |

Catalytic hydrogenation remains the most scalable and selective method, whereas domino reactions offer procedural simplicity at the expense of yield consistency.

Mechanistic Insights and Stereochemical Considerations

Hydrogenation Mechanism

The quinoline ring undergoes stepwise reduction:

Steric and Electronic Effects

The electron-withdrawing chlorine at C7 accelerates imine formation in cyclization routes, while the C2 methyl group hinders over-reduction during hydrogenation.

Industrial Applications and Process Optimization

Solvent Recovery and Green Chemistry

Patent US20100022777A1 emphasizes solvent recycling (e.g., n-heptane) to reduce waste, aligning with green chemistry principles.

Cost-Efficiency Metrics

- Catalyst reuse: Pd/C can be recycled 3–5 times with <10% activity loss.

- Raw material costs: m-Chloroaniline accounts for 60%–70% of total expenses.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.

Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Fully saturated tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding.

Industry: The compound is used in the production of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The biological and physical properties of THQ derivatives are highly dependent on the nature, position, and number of substituents. Key structural analogs include:

Key Observations :

- Halogen Influence : Chlorine at position 7 (target) vs. fluorine at position 6 (6-fluoro-2-methyl-THQ) alters electronic properties; chlorine’s larger atomic radius may enhance hydrophobic interactions in biological systems .

- Functional Groups : Hydroxy (2-methyl-5-hydroxy-THQ) and methoxy (7-methoxy-THQ) groups increase polarity, affecting solubility and metabolic stability .

Biologische Aktivität

7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound belongs to the tetrahydroquinoline class of compounds. Its molecular formula is with a molecular weight of approximately 195.68 g/mol. The presence of a chloro substituent at the seventh position and a methyl group at the second position enhances its interaction with biological targets, potentially increasing its pharmacological efficacy.

Antimicrobial Activity

Similar compounds within the tetrahydroquinoline class have demonstrated antimicrobial properties. Studies indicate that this compound may inhibit enzyme activities crucial for microbial survival. This inhibition could lead to effective treatments against various microbial strains .

Anticancer Properties

Tetrahydroquinoline derivatives have been investigated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways associated with cell proliferation and survival .

The mechanisms underlying the biological activities of this compound involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes critical for microbial and cancer cell metabolism.

- Receptor Interaction : Its structure allows for potential binding to various receptors involved in disease processes.

- Cell Cycle Modulation : Similar compounds have shown the ability to affect cell cycle progression in cancer cells.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

| Compound | Activity | Results |

|---|---|---|

| 7a | Antimalarial | 100% suppression against P. yoelii at 100 mg/kg for 7 days |

| 7g | Antimalarial | Excellent IC90 against chloroquine-resistant strains |

| 6-Chloro-1,2,3,4-tetrahydroquinoline | Antimicrobial | Significant inhibition of bacterial growth in vitro |

The above table summarizes findings from various research articles that emphasize the promising biological activities associated with tetrahydroquinoline derivatives .

Q & A

Q. What are common synthetic routes for 7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline?

The synthesis typically involves cyclization of halogenated aniline derivatives with ketones or aldehydes under acidic conditions. For example, analogous compounds like 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline are synthesized via the reaction of 2-methyl-3-fluoroaniline with cyclohexanone using an acid catalyst under reflux, followed by purification via crystallization or chromatography . Modifications include introducing chlorine at the 7th position through selective halogenation or using pre-halogenated precursors.

Q. How is structural characterization performed for this compound?

Structural confirmation relies on spectroscopic techniques:

- 1H/13C NMR : Identifies substituent positions and ring saturation (e.g., methyl groups and chlorine environments).

- IR Spectroscopy : Confirms functional groups like N–H stretches in tetrahydroquinoline cores.

- Mass Spectrometry : Verifies molecular weight (e.g., 181.67 g/mol for C₁₀H₁₁ClN). Single-crystal X-ray diffraction (as in ) resolves stereochemistry and confirms axial/equatorial substituent orientations .

Q. What preliminary biological activities are associated with this compound?

Tetrahydroquinoline derivatives exhibit antimicrobial properties. For instance, N-benzosulfonyl tetrahydroquinoline analogs show activity against S. aureus and MRSA via membrane disruption and ROS generation . Chlorine substitution at the 7th position may enhance lipophilicity and target binding, though specific assays for 7-chloro derivatives require validation.

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

Organocatalytic methods, such as Brønsted acid-catalyzed transfer hydrogenation, enable asymmetric synthesis. highlights the use of chiral phosphoric acids to achieve high enantiomeric excess (e.g., >90% ee) in related tetrahydroquinolines. Reaction optimization involves solvent polarity, temperature, and catalyst loading .

Q. What strategies resolve contradictions in SAR studies for antimicrobial activity?

Discrepancies in structure-activity relationships (SAR) often arise from substituent positioning. For example:

- 7-Chloro vs. 6-Fluoro : Chlorine’s larger atomic radius may sterically hinder target binding compared to fluorine, despite similar electronegativity.

- Methyl group orientation : Axial vs. equatorial methyl placement (observed in X-ray studies) alters molecular conformation and bioactivity . Combinatorial libraries and molecular docking can clarify these effects .

Q. How do computational methods aid in optimizing synthetic pathways?

Density Functional Theory (DFT) calculations predict transition states for cyclization reactions, guiding catalyst selection. For example, uses DFT to rationalize enantioselectivity in Cu-catalyzed C–N coupling, correlating computational data with experimental yields (e.g., 75–85% yield, 80% ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.